N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide is a synthetic compound that features a pyrazine ring, an azetidine ring, and a morpholine ring
Properties
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c18-12(16-3-5-19-6-4-16)15-10-8-17(9-10)11-7-13-1-2-14-11/h1-2,7,10H,3-6,8-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOTXQYOZNFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CN(C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazine derivative, followed by the formation of the azetidine ring and finally the attachment of the morpholine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming new ring structures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that it may have anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide can be compared to other similar compounds, such as:
Aziridines: These compounds also contain a three-membered nitrogen ring and are used in the synthesis of polyamines.
Azetidines: Similar to aziridines but with a four-membered ring, these compounds are used in the synthesis of various bioactive molecules.
Morpholine derivatives: These compounds contain a morpholine ring and are used in pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of rings, which imparts specific chemical and biological properties.
Biological Activity
N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide, a synthetic compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features:
- Pyrazine ring : Known for its biological activity, particularly in antimicrobial and anticancer effects.
- Azetidine ring : A four-membered nitrogen-containing ring that enhances the compound's reactivity.
- Morpholine moiety : Often associated with enhanced solubility and bioavailability in drug design.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. A study involving related pyrazine derivatives demonstrated that they could induce apoptosis in chronic myeloid leukemia K562 cells. The compound's mechanism involved:
- Inhibition of cell viability : With an IC50 value of approximately 25 μM after 72 hours of treatment.
- Induction of apoptosis : Confirmed through morphological changes, DNA fragmentation assays, and flow cytometry analyses showing increased sub-G1 cell populations, indicative of apoptotic cells .
The findings suggest that the compound downregulates anti-apoptotic proteins (Bcl2 and Survivin) while upregulating pro-apoptotic factors (Bax), leading to cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Similar compounds have been reported to possess significant anti-tubercular properties against Mycobacterium tuberculosis. The presence of the pyrazine group is thought to contribute to this activity, highlighting the need for further studies to explore its full antimicrobial potential.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Molecular Docking Studies : These studies can provide insights into how the compound binds to enzymes or receptors, predicting its pharmacological effects and guiding future research directions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazine, Azetidine, Morpholine | Anticancer, Antimicrobial |
| 2-mOPP (related pyrazine derivative) | Pyrazine | Induces apoptosis in K562 cells |
| Other Pyrazine Derivatives | Varies | Antimicrobial properties against Mycobacterium tuberculosis |
This table illustrates how this compound stands out due to its unique combination of structural features and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
